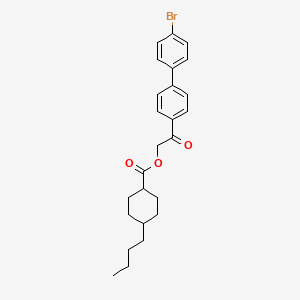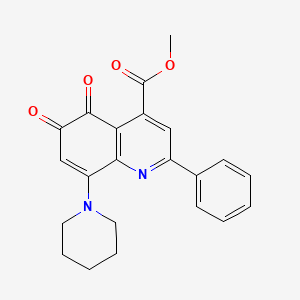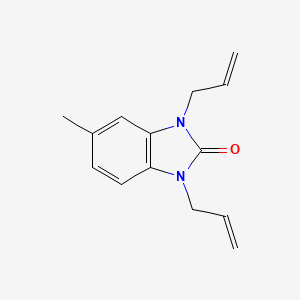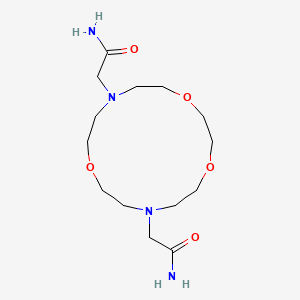![molecular formula C19H17Cl2N2+ B11711888 1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)
1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-Dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium is a synthetic compound known for its unique chemical structure and potential applications in various fields This compound is characterized by the presence of a pyrrolo[1,2-a]imidazole core, substituted with a 2,4-dichlorophenylmethyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium typically involves the following steps:
Formation of the Pyrrolo[1,2-a]imidazole Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2,4-Dichlorophenylmethyl Group: This step involves the reaction of the pyrrolo[1,2-a]imidazole core with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the Phenyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2,4-Dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dichlorophenylmethyl groups, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl and dichlorophenylmethyl derivatives.
Applications De Recherche Scientifique
1-[(2,4-Dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparaison Avec Des Composés Similaires
1-[(2,4-Dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium can be compared with similar compounds such as:
Miconazole: An antifungal agent with a similar imidazole core but different substituents.
Econazole: Another antifungal agent with structural similarities but distinct functional groups.
Clotrimazole: A widely used antifungal with a related imidazole structure.
Uniqueness: The uniqueness of 1-[(2,4-dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium lies in its specific substitution pattern and the resulting chemical reactivity and potential applications. Its combination of a pyrrolo[1,2-a]imidazole core with 2,4-dichlorophenylmethyl and phenyl groups distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C19H17Cl2N2+ |
|---|---|
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium |
InChI |
InChI=1S/C19H17Cl2N2/c20-16-9-8-15(17(21)11-16)12-22-13-18(14-5-2-1-3-6-14)23-10-4-7-19(22)23/h1-3,5-6,8-9,11,13H,4,7,10,12H2/q+1 |
Clé InChI |
PNVJNUXQAQDCHJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=[N+](C=C(N2C1)C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)


![Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate](/img/structure/B11711845.png)
![N'~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N'~2~-phenylethanedihydrazide](/img/structure/B11711853.png)

![5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate](/img/structure/B11711863.png)


![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)

